N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
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Overview
Description
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
The synthesis of N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of neurotransmitter activity in neurological disorders .
Comparison with Similar Compounds
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem. While zolpidem is primarily used as a hypnotic agent for treating insomnia, this compound has broader applications in medicinal chemistry due to its diverse biological activities . Other similar compounds include N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide .
Properties
Molecular Formula |
C19H13Br2N3O2 |
---|---|
Molecular Weight |
475.1 g/mol |
IUPAC Name |
N-[6,8-dibromo-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13Br2N3O2/c1-11-4-6-12(7-5-11)16-18(23-19(25)15-3-2-8-26-15)24-10-13(20)9-14(21)17(24)22-16/h2-10H,1H3,(H,23,25) |
InChI Key |
MMPSUUDWOUQWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=C(C3=N2)Br)Br)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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